REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[CH:5]=[CH:4][C:3]=1[C:12]([F:15])([F:14])[F:13]>CO.[Ni]>[Cl:1][C:2]1[C:3]([C:12]([F:13])([F:15])[F:14])=[CH:4][CH:5]=[C:6]([Cl:11])[C:7]=1[NH2:8]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1[N+](=O)[O-])Cl)C(F)(F)F
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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CO
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Name
|
|
Quantity
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1 g
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Type
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catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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ClC1=C(N)C(=CC=C1C(F)(F)F)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |